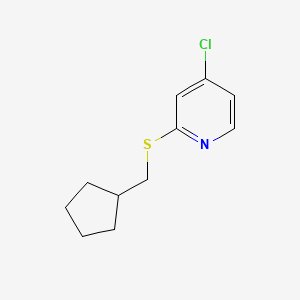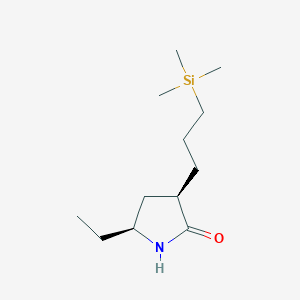
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Formation of Pyrrolidinone Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of Ethyl and Trimethylsilyl Groups: These groups are introduced through alkylation reactions using ethyl halides and trimethylsilyl reagents, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts are optimized.
Scalability: The process must be scalable to produce large quantities efficiently.
Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Agrochemicals: Could be used in the synthesis of new agrochemical products.
Materials Science:
Wirkmechanismus
The mechanism by which (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-one exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidine
- (3R,5S)-5-Ethyl-3-(3-(trimethylsilyl)propyl)pyrrolidin-2-ol
Uniqueness
- Structural Features : The presence of both ethyl and trimethylsilyl groups in the pyrrolidinone ring makes it unique compared to other pyrrolidinone derivatives.
- Chirality : The specific (3R,5S) configuration may impart unique biological activity or chemical reactivity.
Eigenschaften
Molekularformel |
C12H25NOSi |
|---|---|
Molekulargewicht |
227.42 g/mol |
IUPAC-Name |
(3R,5S)-5-ethyl-3-(3-trimethylsilylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H25NOSi/c1-5-11-9-10(12(14)13-11)7-6-8-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,13,14)/t10-,11+/m1/s1 |
InChI-Schlüssel |
GLCPBEVTLLWSFH-MNOVXSKESA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](C(=O)N1)CCC[Si](C)(C)C |
Kanonische SMILES |
CCC1CC(C(=O)N1)CCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





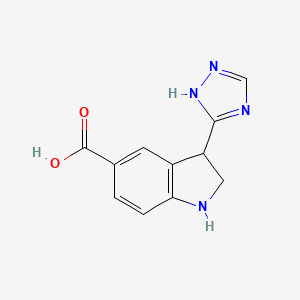
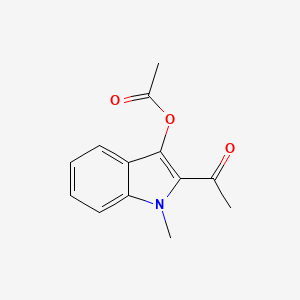
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)


![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
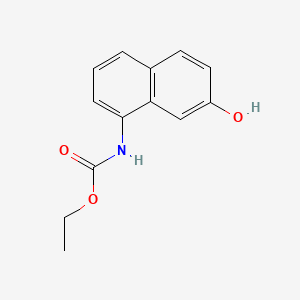


![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
